molecular formula C16H16N2O2 B6914598 N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide

N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide

Cat. No.: B6914598
M. Wt: 268.31 g/mol
InChI Key: KYOGONHDBZZTCY-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-11-8-17-6-5-15(11)16(19)18-14-4-3-12-9-20-10-13(12)7-14/h3-8H,2,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOGONHDBZZTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)NC2=CC3=C(COC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Claisen–Schmidt condensation reaction, which is used to form the benzofuran core . This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Claisen–Schmidt reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and controlled reaction environments to minimize side reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as tumor growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

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